1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one
Overview
Description
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a thioether linkage, which can influence its reactivity and stability.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can bind to dna grooves and have peroxide mediated dna-cleavage properties .
Mode of Action
The mode of action of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one involves its interaction with DNA grooves, leading to peroxide mediated DNA-cleavage . This interaction can lead to high cytotoxic activities .
Biochemical Pathways
It’s known that benzimidazole derivatives can interfere with the formation of fungal hyphae , suggesting that this compound may affect similar pathways.
Result of Action
The molecular and cellular effects of this compound’s action include DNA cleavage, which can lead to cytotoxic activities . This suggests that the compound may have potential applications in cancer treatment.
Biochemical Analysis
Biochemical Properties
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby disrupting normal cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the levels of various metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound determines its interaction with various biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with methoxyacetic acid under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol, such as 3,3-dimethylbutan-2-one thiol, under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Methoxy-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one: Lacks the methyl group on the benzimidazole ring.
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-ol: The carbonyl group is reduced to an alcohol.
Uniqueness
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is unique due to the presence of both the methoxy and methyl groups on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The thioether linkage also adds to its distinctiveness, potentially affecting its stability and interactions with other molecules.
Properties
IUPAC Name |
1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)9-20-14-16-11-8-10(19-5)6-7-12(11)17(14)4/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIUEAVXLPQMSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357765 | |
Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302929-96-0 | |
Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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